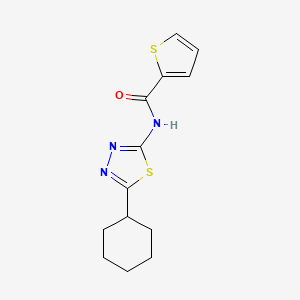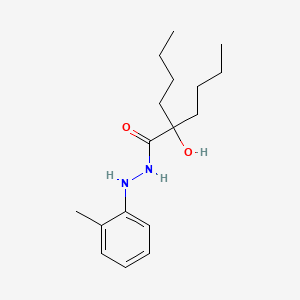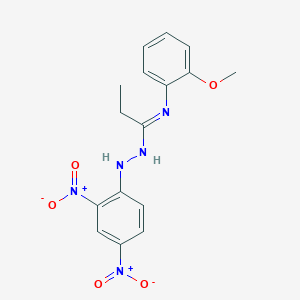![molecular formula C24H19Br2N3O8 B15013521 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15013521.png)
4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, nitro, and dibromo substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 2,4-dibromo-6-methoxyphenol with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid. This intermediate is then converted to its corresponding acetamide using ammonia or an amine.
Condensation Reaction: The acetamide intermediate undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the imine derivative.
Esterification: The final step involves the esterification of the imine derivative with 2-methoxyphenol in the presence of a suitable catalyst, such as sulfuric acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The dibromo substituents can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
科学的研究の応用
Medicinal Chemistry: Due to its complex structure and functional groups, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties may make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: The compound could be used as a probe to study biochemical pathways or as a ligand in receptor binding studies.
Industrial Applications:
作用機序
The mechanism of action of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE: Unique due to its combination of methoxy, nitro, and dibromo substituents.
4-[(E)-{[2-(2,4-DICHLORO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE: Similar structure but with chlorine substituents instead of bromine.
4-[(E)-{[2-(2,4-DIBROMO-6-HYDROXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-HYDROXYPHENYL 4-NITROBENZOATE: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
The uniqueness of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
特性
分子式 |
C24H19Br2N3O8 |
|---|---|
分子量 |
637.2 g/mol |
IUPAC名 |
[4-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H19Br2N3O8/c1-34-20-9-14(3-8-19(20)37-24(31)15-4-6-17(7-5-15)29(32)33)12-27-28-22(30)13-36-23-18(26)10-16(25)11-21(23)35-2/h3-12H,13H2,1-2H3,(H,28,30)/b27-12+ |
InChIキー |
LJMLWMWNOFMDLD-KKMKTNMSSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-methyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15013468.png)
![N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B15013470.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013476.png)
![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013477.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)

![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)


![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15013508.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15013517.png)
![3,4-dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15013527.png)
![N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15013535.png)
